

Comparative Analysis of Piperidine-Based Compounds in Molecular Docking

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Compound Focus: Piperidin-2-imine

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The table below summarizes the key findings from recent studies on various piperidine derivatives, highlighting their therapeutic targets, docking performance, and experimental validation.

Compound / Core Structure	Therapeutic Target	Key Docking Findings (Binding Energy/Affinity)	Experimental Validation (IC ₅₀ /K _i)	Reference Compound & its Activity	Study Conclusion
Benzamide Derivative 5d [1]	Acetylcholinesterase (AChE) for Alzheimer's	Significant hydrogen bonding with tyrosine 121 [1]	IC ₅₀ = 13 ± 2.1 nM [1]	Donepezil (IC ₅₀ = 0.6 ± 0.05 µM) [1]	More potent than donepezil in vitro [1]
Compound 1 [2]	Sigma-1 Receptor (S1R) for CNS disorders	K _i = 3.2 ± 0.7 nM; Docking and MD simulations used [2]	K _i = 3.2 ± 0.7 nM (Binding assay) [2]	Haloperidol (K _i = 2.6 ± 0.4 nM) [2]	High-affinity S1R agonist [2]
PB4-PB5 (Benzimidazol-piperidine) [3]	Enoyl-ACP reductase (InhA) for Tuberculosis	Glide Score: PB4: -9.11 kcal/mol; PB5: -9.37 kcal/mol [3]	MIC = 6.25 µg/mL against <i>M. tuberculosis</i> [3]	Isoniazid (Reference drug) [3]	Potent antitubercular activity with low toxicity [3]

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Piperidine-2-carbaldehyde (P2CAD) [4]	Neurological Disorders (Target identified via PassOnline)	Bioactive conformation confirmed via NBO analysis [4]	Drug-likeness and ADMET predicted in silico [4]	N/A (Computational probe)	Proposed as a promising agent for neurological disorders [4]

Detailed Experimental Protocols

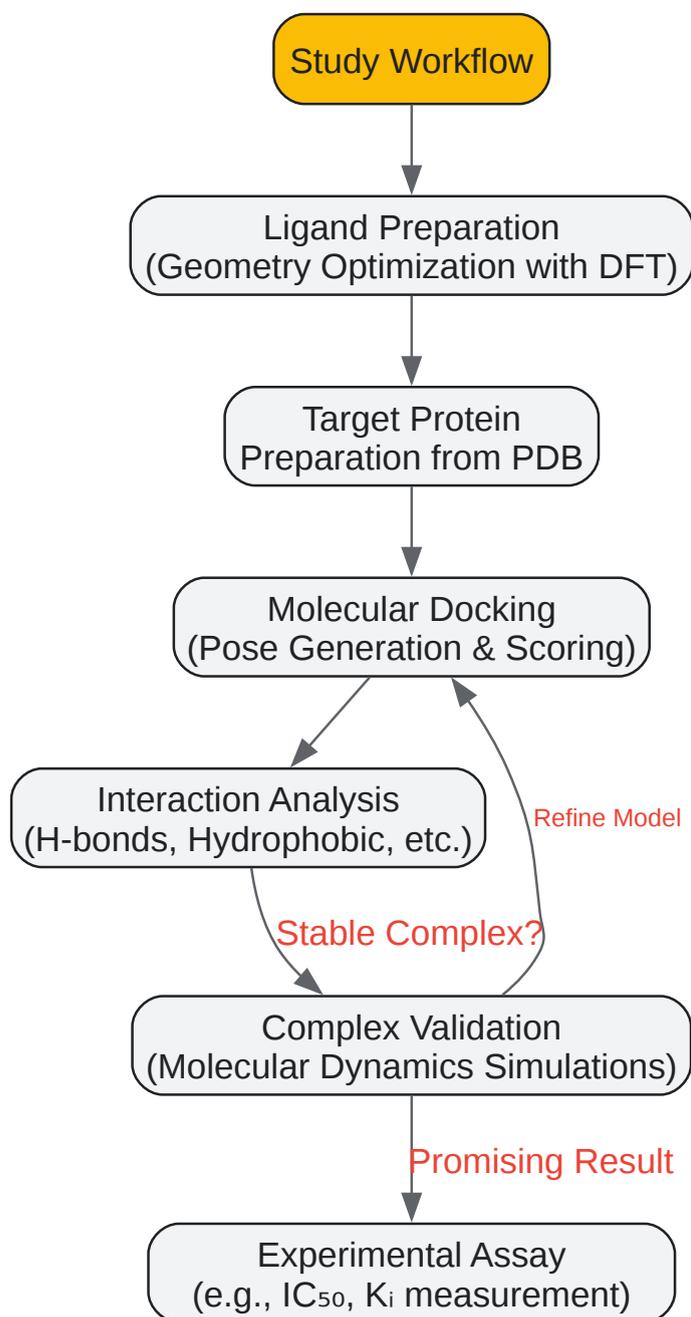
The following methodologies are commonly used in docking studies for piperidine derivatives:

- **Ligand and Protein Preparation** [4] [1] [3]
 - **Ligand Construction:** The 3D structure of the piperidine compound is drawn or optimized using computational tools like GaussView or molecular builders within docking software. The structure is then energy-minimized using methods such as Austin Model 1 (AM1) or Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d, p) to obtain the most stable geometry [4] [1].
 - **Protein Preparation:** The 3D crystal structure of the target protein is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.
- **Molecular Docking Execution** [1] [3]
 - Docking is performed using software such as ArgusLab, Glide (Schrödinger), or AutoDock Vina. The prepped ligand is docked into the defined active site of the target protein.
 - The docking algorithm generates multiple binding poses, which are scored and ranked based on their predicted binding affinity (often in kcal/mol) or a scoring function.
- **Interaction Analysis** [1]
 - The top-ranked docking poses are analyzed to identify specific interactions between the ligand and amino acid residues in the protein's binding pocket. Key interactions include:
 - **Hydrogen bonding**
 - **Hydrophobic interactions**
 - **π-π stacking**
 - **Halogen bonds**
 - Visualization software is used to map these interactions.

- **Validation and Dynamics** [2] [5]
 - **Protocol Validation:** The docking protocol is often validated by re-docking the native co-crystallized ligand and calculating the Root-Mean-Square Deviation (RMSD) between the docked and original poses. An RMSD of <2.0 Å typically indicates a reliable method [1].
 - **Molecular Dynamics (MD) Simulations:** To assess the stability of the docked complex and the dynamic behavior of interactions over time, MD simulations are performed for tens to hundreds of nanoseconds [2] [5].

Workflow Visualization: From Docking to Validation

The diagram below outlines the standard computational workflow for evaluating piperidine-based drug candidates.



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Key Insights for Research

Piperidine is a highly versatile scaffold in medicinal chemistry. The protonated nitrogen atom under physiological pH is critical for forming key ionic interactions with aspartate or glutamate residues in target proteins [2]. Substitutions on the piperidine ring and attached aromatic systems can be strategically modified to optimize binding affinity and selectivity against specific targets like AChE, sigma receptors, and bacterial enzymes [1] [2] [3].

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